molecular formula C7H11Cl B2944789 6-(Chloromethyl)bicyclo[3.1.0]hexane CAS No. 1314903-58-6

6-(Chloromethyl)bicyclo[3.1.0]hexane

Cat. No.: B2944789
CAS No.: 1314903-58-6
M. Wt: 130.62
InChI Key: DMRQATARJJCRJU-UHFFFAOYSA-N
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Description

6-(Chloromethyl)bicyclo[3.1.0]hexane is a bicyclic compound characterized by a fused cyclopropane and cyclohexane ring system. The chloromethyl substituent at the 6-position introduces both steric and electronic effects, making it a versatile intermediate in organic synthesis and drug discovery. The bicyclo[3.1.0]hexane scaffold is notable for its structural rigidity, which mimics bioactive conformations of natural products and pharmaceuticals . This compound’s reactivity is influenced by the chloromethyl group, which serves as a leaving group or a site for further functionalization, enabling applications in nucleoside analogs, receptor ligands, and enzyme inhibitors .

Properties

IUPAC Name

6-(chloromethyl)bicyclo[3.1.0]hexane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11Cl/c8-4-7-5-2-1-3-6(5)7/h5-7H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMRQATARJJCRJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C1)C2CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Cl
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314903-58-6
Record name 6-(chloromethyl)bicyclo[3.1.0]hexane
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Preparation Methods

The synthesis of 6-(Chloromethyl)bicyclo[3.1.0]hexane involves several steps. One common method includes the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This approach allows for the efficient and modular preparation of 1,2-disubstituted bicyclo[3.1.0]hexane modules. The system can be readily derivatized with numerous transformations, opening the gate to sp3-rich new chemical space .

Chemical Reactions Analysis

6-(Chloromethyl)bicyclo[3.1.0]hexane undergoes various types of chemical reactions, including substitution reactions. The chloromethyl group is particularly reactive, allowing for nucleophilic substitution reactions to occur. Common reagents used in these reactions include nucleophiles such as amines, thiols, and alcohols. The major products formed from these reactions depend on the nucleophile used, resulting in compounds such as amines, thioethers, and ethers .

Scientific Research Applications

6-(Chloromethyl)bicyclo[3.1.0]hexane has been studied for its potential applications in various scientific fields. In chemistry, it serves as a valuable building block for the synthesis of more complex molecules. In biology and medicine, its unique structure allows for tighter binding to target proteins, providing better selectivity and resistance to metabolism . This makes it a promising candidate for drug development, particularly in the design of new therapeutic agents.

Mechanism of Action

The mechanism of action of 6-(Chloromethyl)bicyclo[3.1.0]hexane involves its ability to act as a conformationally constrained bioisostere of cyclohexane. This rigid structure allows for tighter binding to target proteins, resulting in better selectivity and reduced off-target effects . The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with proteins in a way that enhances its biological activity .

Comparison with Similar Compounds

6-Methyl-1,5-diazabicyclo[3.1.0]hexane

  • Structure : Contains two nitrogen atoms at the 1- and 5-positions and a methyl group at the 6-position.
  • Properties : Enhanced hydrogen-bonding capacity due to the diaza moiety, making it useful in coordination chemistry and catalysis .
  • Applications : Less reactive toward nucleophilic substitution compared to 6-(chloromethyl) derivatives due to the absence of a leaving group .

6,6-Dimethyl-3-azabicyclo[3.1.0]hexane

  • Structure : Features a nitrogen atom at the 3-position and dimethyl substituents at the 6-position.
  • Properties : The dimethyl groups increase steric hindrance, reducing ring strain and stabilizing the bicyclic system.
  • Applications : Used in peptidomimetics and as a rigid template for bioactive molecules .

2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylate

  • Structure: Includes amino and carboxylate groups at the 2- and 6-positions.
  • Properties: The carboxylate groups enhance water solubility, while the amino group participates in receptor binding.
  • Applications : Acts as a selective agonist for metabotropic glutamate receptors (mGlu2/3), with methyl substitutions at C4α or C4β modulating receptor selectivity .

Bicyclo[3.1.0]hexane-based Nucleosides

  • Structure : Modified at the 5'-position (e.g., hydroxymethyl or phosphato groups) to mimic ribose in nucleosides.
  • Properties: Conformational locking (North/South) affects kinase recognition and antiviral activity. For example, South-conformation derivatives show poor cellular phosphorylation but high affinity for viral kinases like HSV-tk .
  • Applications : Explored as anti-HIV agents and tools to study ribosome function .

Physicochemical Properties

  • Ring Strain : The bicyclo[3.1.0]hexane system inherently has high ring strain, which is mitigated by substituents like methyl or dimethyl groups (e.g., 6,6-dimethyl derivatives) .
  • Conformational Effects: Substituents at the 6-position influence the puckering of the bicyclic system.

Q & A

Q. What are the established synthetic routes for 6-(chloromethyl)bicyclo[3.1.0]hexane and its derivatives?

The synthesis of bicyclo[3.1.0]hexane derivatives often involves cyclopropanation strategies. For example, cross metathesis of terminal olefins followed by carbene-mediated intramolecular cyclopropanation enables functionalization at the cyclopropane ring tip . Cobalt-catalyzed triple C(sp³)-H activation has also been employed to construct bicyclo[3.1.0]hexane scaffolds from pivalamide precursors . These methods vary in efficiency depending on substituent electronic effects, with electron-withdrawing groups favoring competing [3+2] cycloadditions .

Q. How is the molecular conformation of bicyclo[3.1.0]hexane derivatives characterized experimentally?

X-ray crystallography is the gold standard for determining conformation. For instance, studies on N′-isopropylidenebicyclo[3.1.0]hexane-6-exo-carbohydrazide revealed a boat conformation with a flattened five-membered ring (triclinic space group P, Z=2, R=0.056) . Complementary techniques like far-IR, microwave spectroscopy, and dipole moment analyses are used to validate dynamic conformational behavior in solution .

Q. What spectroscopic methods are critical for analyzing substituent effects on bicyclo[3.1.0]hexane derivatives?

NMR (¹H, ¹³C, and NOESY) is essential for probing stereochemistry and substituent orientation. For example, NOE experiments resolved conflicting stereochemical assignments in spirooliganones by correlating H-15a irradiation with diagnostic signals from hydroxyl protons and neighboring groups . Far-IR and Raman spectroscopy further elucidate conformational dynamics in solvolysis reactions .

Advanced Research Questions

Q. How does the boat conformation of bicyclo[3.1.0]hexane derivatives influence their chemical reactivity?

The boat conformation stabilizes staggered C(1)-C(2) and C(4)-C(5) bond arrangements, reducing steric strain and enabling cyclopropyl-assisted solvolysis. Kinetic studies show that boat-like conformers exhibit enhanced reactivity in 3-bicyclo[3.1.0]hexyl systems due to favorable orbital alignment during transition-state formation . This contrasts with chair-like conformers, where eclipsed bonds impede reactivity.

Q. What methodologies achieve diastereoselective functionalization at the cyclopropane ring tip?

Diastereoselectivity is achieved via stereoelectronic control in carbene-mediated cyclopropanation. For instance, diazo intermediates derived from cross-metathesized olefins undergo intramolecular cyclization with >90% diastereomeric excess when electron-donating substituents are present . Cobalt-catalyzed C(sp³)-H activation offers an alternative route, leveraging directing groups to control regioselectivity in bicyclo[3.1.0]hexane synthesis .

Q. How are bicyclo[3.1.0]hexane scaffolds incorporated into nucleoside analogs for antiviral research?

Conformationally locked North- and South-bicyclo[3.1.0]hexane templates are functionalized with nucleobases (A, C, G, U) to mimic natural nucleosides. For example, methanocarba nucleosides with a bicyclo[3.1.0]hexane pseudosugar exhibit antiviral activity by mimicking the ribose ring’s puckering amplitude (νmax ~6°) . Enzymatic phosphorylation studies guide optimization of these analogs for biological activity .

Q. How do computational models resolve contradictions in conformational studies?

Density functional theory (DFT) and molecular dynamics simulations reconcile discrepancies between crystallographic data (static boat conformers) and solution-phase observations (dynamic equilibria). For example, calculations on N′-isopropylidene derivatives confirm that steric and electronic factors stabilize boat conformers in the solid state, while solution-phase flexibility arises from low-energy interconversion barriers .

Data-Driven Insights

  • Conformational Stability : Boat conformers dominate in bicyclo[3.1.0]hexane derivatives due to staggered bond arrangements (Fig. 1 in ).
  • Synthetic Yields : Cross metathesis/carbene cyclopropanation achieves 65–85% yields for electron-neutral substituents but <50% for electron-withdrawing groups due to competing [3+2] pathways .
  • Biological Activity : North-configured bicyclo[3.1.0]hexane nucleosides show 10-fold higher anti-HIV activity than South analogs, linked to improved kinase recognition .

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